molecular formula C32H30ClN5 B11094412 2-[(Z)-2-(4-chlorophenyl)ethenyl]-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinazolin-4-amine

2-[(Z)-2-(4-chlorophenyl)ethenyl]-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinazolin-4-amine

Cat. No.: B11094412
M. Wt: 520.1 g/mol
InChI Key: SOFRAPYDFFZZEY-SXGWCWSVSA-N
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Description

N-{2-[(Z)-2-(4-CHLOROPHENYL)-1-ETHENYL]BENZO[G]QUINAZOLIN-4-YL}-N-[4-(4-ETHYLPIPERAZINO)PHENYL]AMINE is a complex organic compound characterized by its unique structure, which includes a benzo[g]quinazoline core and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(Z)-2-(4-CHLOROPHENYL)-1-ETHENYL]BENZO[G]QUINAZOLIN-4-YL}-N-[4-(4-ETHYLPIPERAZINO)PHENYL]AMINE typically involves multiple steps, starting with the preparation of the benzo[g]quinazoline core This core can be synthesized through a series of condensation reactions involving appropriate starting materials

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Z)-2-(4-CHLOROPHENYL)-1-ETHENYL]BENZO[G]QUINAZOLIN-4-YL}-N-[4-(4-ETHYLPIPERAZINO)PHENYL]AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{2-[(Z)-2-(4-CHLOROPHENYL)-1-ETHENYL]BENZO[G]QUINAZOLIN-4-YL}-N-[4-(4-ETHYLPIPERAZINO)PHENYL]AMINE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-{2-[(Z)-2-(4-CHLOROPHENYL)-1-ETHENYL]BENZO[G]QUINAZOLIN-4-YL}-N-[4-(4-ETHYLPIPERAZINO)PHENYL]AMINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(Z)-2-(4-CHLOROPHENYL)-1-ETHENYL]BENZO[G]QUINAZOLIN-4-YL}-N-[4-(4-ETHYLPIPERAZINO)PHENYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C32H30ClN5

Molecular Weight

520.1 g/mol

IUPAC Name

2-[(Z)-2-(4-chlorophenyl)ethenyl]-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinazolin-4-amine

InChI

InChI=1S/C32H30ClN5/c1-2-37-17-19-38(20-18-37)28-14-12-27(13-15-28)34-32-29-21-24-5-3-4-6-25(24)22-30(29)35-31(36-32)16-9-23-7-10-26(33)11-8-23/h3-16,21-22H,2,17-20H2,1H3,(H,34,35,36)/b16-9-

InChI Key

SOFRAPYDFFZZEY-SXGWCWSVSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=NC4=CC5=CC=CC=C5C=C43)/C=C\C6=CC=C(C=C6)Cl

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=NC4=CC5=CC=CC=C5C=C43)C=CC6=CC=C(C=C6)Cl

Origin of Product

United States

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